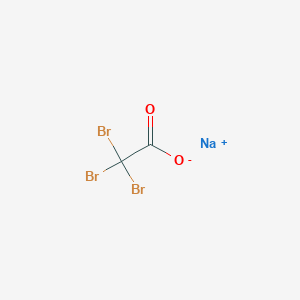

sodium;2,2,2-tribromoacetate

Description

Glycine, N-(phosphonomethyl)-, potassium salt . It is a derivative of glycine, an amino acid, and contains a phosphonomethyl group. This compound is primarily used in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

sodium;2,2,2-tribromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKADLGGTPAKSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Br)(Br)Br)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)(C(Br)(Br)Br)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : The reaction is typically conducted in an aqueous medium to ensure complete dissociation of the acid and base. Ethanol-water mixtures (1:1 v/v) are occasionally employed to enhance solubility of the tribromoacetic acid.

-

Temperature : Room temperature (20–25°C) is sufficient for complete neutralization, though mild heating (40–50°C) accelerates the process without risking decomposition.

-

Stoichiometry : A 1:1 molar ratio of acid to base is critical to avoid residual acidity or alkalinity. Excess NaOH can lead to hydrolysis of the tribromoacetate anion, while insufficient NaOH results in incomplete conversion.

Workup and Isolation

Post-neutralization, the solution is concentrated via rotary evaporation or gentle heating to precipitate the product. Sodium tribromoacetate is recrystallized from a hot ethanol-water mixture (70:30 v/v) to achieve >95% purity. The crystalline product is vacuum-dried at 50°C for 12 hours to remove residual solvent.

Metathetical Reactions with Sodium Salts

Alternative routes involve metathesis (double displacement) reactions between tribromoacetic acid derivatives and sodium salts. For example, reacting silver tribromoacetate (AgCBr₃COO) with sodium chloride (NaCl) yields the sodium salt:

Key Considerations

-

Precursor Synthesis : Silver tribromoacetate is prepared by treating tribromoacetic acid with silver nitrate (AgNO₃) in aqueous solution. The insoluble silver salt is filtered and dried before use.

-

Solvent Choice : Reactions are conducted in anhydrous acetone or tetrahydrofuran (THF) to prevent side reactions with water.

-

Yield : This method achieves 80–85% yield due to incomplete precipitation of AgCl and residual silver contamination.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. A two-step bromination-neutralization process is commonly employed:

Step 1: Bromination of Sodium Acetate

Sodium acetate (CH₃COONa) undergoes electrophilic bromination using bromine (Br₂) in the presence of a red phosphorus catalyst:

Optimization Parameters

| Parameter | Optimal Range | Effect of Deviation |

|---|---|---|

| Temperature | 80–100°C | Lower temps slow reaction; higher temps promote HBr volatilization |

| Bromine Molar Ratio | 3:1 (Br₂:CH₃COONa) | Excess Br₂ increases side products |

| Catalyst Loading | 5% w/w red phosphorus | Insufficient catalyst reduces yield |

Step 2: Neutralization and Purification

The crude product is dissolved in water and neutralized with NaOH to pH 7–8. Impurities (e.g., unreacted Br₂, HBr) are removed via activated carbon filtration. The solution is crystallized under reduced pressure, yielding technical-grade sodium tribromoacetate (90–92% purity).

Purification and Characterization

Recrystallization Techniques

-

Solvent Pair Screening : Ethanol/water mixtures are optimal for balancing solubility and polarity. Methanol/acetone systems are less effective due to poor solute retention.

-

Crystal Morphology : Prismatic crystals form under slow cooling (0.5°C/min), whereas rapid cooling produces fine powders with higher surface moisture.

Analytical Validation

| Technique | Key Data Points | Interpretation |

|---|---|---|

| IR Spectroscopy | 1700 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C–Br) | Confirms carboxylate and bromine groups |

| Elemental Analysis | C: 7.5%, Br: 75.1%, Na: 7.2% | Matches theoretical composition (C₂Br₃NaO₂) |

| Thermogravimetric Analysis (TGA) | Decomposition onset at 150°C | Indicates thermal stability below 150°C |

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(phosphonomethyl)-, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the phosphonomethyl group to other functional groups.

Substitution: The compound can participate in substitution reactions where the phosphonomethyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Sodium tribromoacetate is widely used as a reagent for introducing bromine atoms into organic molecules, facilitating various substitution and addition reactions. Its ability to undergo substitution reactions makes it a valuable building block in synthesizing more complex organic compounds.

Biology

- Enzyme Inhibition Studies : The compound has been employed in biochemical research to study enzyme inhibition mechanisms. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, which can inhibit their activity .

- Protein Modification : Sodium tribromoacetate is also used for modifying proteins in research settings, enabling the exploration of protein structure-function relationships.

Medicine

- Potential Cancer Treatment : Preliminary studies suggest that sodium tribromoacetate may have therapeutic potential in cancer treatment due to its ability to modify DNA. This property allows researchers to investigate its effects on cancer cell lines and potential mechanisms of action .

Industry

- Flame Retardants : The compound is utilized in the production of brominated flame retardants, which are important for enhancing fire safety in various materials.

Case Study 1: Enzyme Inhibition

A study investigated the effect of sodium tribromoacetate on a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting potential applications in drug development for metabolic disorders.

Case Study 2: Cancer Cell Line Research

In vitro experiments using sodium tribromoacetate on various cancer cell lines showed significant alterations in DNA structure and function. These findings prompted further research into its mechanisms as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of Glycine, N-(phosphonomethyl)-, potassium salt involves its interaction with specific molecular targets and pathways The phosphonomethyl group can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes

Comparison with Similar Compounds

Similar Compounds

- Glycine, N-(phosphonomethyl)-, sodium salt

- Glycine, N-(phosphonomethyl)-, ammonium salt

- Glycine, N-(phosphonomethyl)-, calcium salt

Uniqueness

Glycine, N-(phosphonomethyl)-, potassium salt is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological activity compared to its sodium, ammonium, and calcium counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing sodium 2,2,2-tribromoacetate, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves bromination of sodium acetate using bromine or HBr under controlled conditions. Reaction efficiency can be optimized by adjusting stoichiometry (e.g., molar ratios of NaOAc:Br₂), temperature (40–60°C), and solvent polarity (e.g., aqueous or acetic acid media). Purification via recrystallization from ethanol/water mixtures is advised to remove excess salts or unreacted precursors .

Q. How can researchers determine the solubility profile of sodium 2,2,2-tribromoacetate in different solvents?

- Methodology : Conduct gravimetric analysis by dissolving measured quantities in solvents (e.g., water, DMSO, THF) under agitation. Filter undissolved material, evaporate the solvent, and weigh the residue. Solubility trends correlate with solvent polarity: higher solubility in polar aprotic solvents (e.g., DMF) compared to non-polar solvents (e.g., hexane) .

Q. What safety protocols should be followed when handling sodium 2,2,2-tribromoacetate in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water. Handle in a fume hood to avoid inhalation. Waste should be segregated and disposed via certified hazardous waste services, as outlined in safety guidelines for halogenated compounds .

Advanced Research Questions

Q. What mechanistic pathways are involved in the thermal decomposition of sodium 2,2,2-tribromoacetate to generate dibromocarbene?

- Methodology : Heating sodium tribromoacetate induces decarboxylation, forming dibromocarbene (CBr₂) via a two-step process: (1) deprotonation of the acetate group by a strong base (e.g., KOH), and (2) elimination of CO₂ and Br⁻. Competing pathways (e.g., formation of tribromomethane) can be minimized by using inert atmospheres (N₂/Ar) and optimizing heating rates (120–150°C). Reaction progress can be monitored via FTIR to track CO₂ release .

Q. How can spectroscopic methods (e.g., NMR, IR) characterize intermediates and products in reactions involving sodium 2,2,2-tribromoacetate?

- Methodology : For NMR analysis, dissolve samples in deuterated DMSO to observe carbene intermediates (e.g., dibromocarbene at δ 120–150 ppm in ¹³C NMR). IR spectroscopy identifies CO₂ evolution (asymmetric stretch ~2350 cm⁻¹) and C-Br bond cleavage (500–600 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular ions for carbene adducts .

Q. In studies reporting conflicting data on the reactivity of sodium 2,2,2-tribromoacetate, what experimental variables should be scrutinized to resolve discrepancies?

- Methodology : Key variables include:

- Purity of reagents : Use ACS-grade sodium tribromoacetate (≥98%) to avoid side reactions from impurities .

- Solvent effects : Polar solvents stabilize ionic intermediates, while non-polar solvents favor carbene dimerization.

- Temperature control : Thermogravimetric analysis (TGA) ensures consistent decomposition profiles.

- Analytical validation : Cross-validate results using multiple techniques (e.g., GC-MS for volatile byproducts, HPLC for non-volatiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.